2-(4-hydroxypiperidin-1-yl)-N,N-dimethylacetamide is a chemical compound with the molecular formula and a molecular weight of 186.25 g/mol. This compound is characterized by its unique structure that includes a piperidine ring and an acetamide functional group, making it significant in various chemical and pharmaceutical applications. It is often used in research settings, particularly in studies related to medicinal chemistry and drug development .
The compound is classified under the category of substituted piperidines, which are known for their diverse biological activities. It is derived from 4-hydroxypiperidine, a common precursor in organic synthesis, particularly in the synthesis of biologically active compounds. The compound's identification number is 1152845-38-9, and it is available for research purposes from various chemical suppliers .
While specific synthesis methods for 2-(4-hydroxypiperidin-1-yl)-N,N-dimethylacetamide are not extensively documented, related compounds have been synthesized through various approaches. One notable method involves the reaction of 4-hydroxypiperidine with N,N-dimethylacetamide under controlled conditions. The general synthetic strategy may include:
This approach highlights the importance of optimizing reaction conditions to achieve high yields and purity.
The molecular structure of 2-(4-hydroxypiperidin-1-yl)-N,N-dimethylacetamide features a piperidine ring substituted with a hydroxyl group at the fourth position and an acetamide group at the second position. The structural representation can be described using the following:
InChI=1S/C9H18N2O2/c1-10(2)9(13)7-11-5-3-8(12)4-6-11/h8,12H,3-7H2,1-2H3
CN(C)C(=O)CN1CCC(CC1)O
These notations provide insight into the compound's connectivity and functional groups, facilitating further computational modeling and analysis.
The reactivity of 2-(4-hydroxypiperidin-1-yl)-N,N-dimethylacetamide can be explored through its potential to participate in various chemical reactions typical for amides and alcohols. Notable reactions may include:
These reactions underscore the versatility of the compound in synthetic organic chemistry .
The physical properties of 2-(4-hydroxypiperidin-1-yl)-N,N-dimethylacetamide include:
Chemical properties include its stability under standard laboratory conditions, although it may be sensitive to strong acids or bases which could lead to hydrolysis of the amide bond.
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) can be employed to confirm its identity and purity .
The primary applications of 2-(4-hydroxypiperidin-1-yl)-N,N-dimethylacetamide lie within scientific research, particularly in medicinal chemistry. Its potential uses include:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4